2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxycarbonyl group, and a methylthiophene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the thiophene ring, introduction of the chlorophenyl group, and subsequent functionalization with ethoxycarbonyl and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and other therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and chlorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
What sets 2-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24ClNO5S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24ClNO5S/c1-3-29-22(28)18-17(13-8-10-14(23)11-9-13)12(2)30-20(18)24-19(25)15-6-4-5-7-16(15)21(26)27/h8-11,15-16H,3-7H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
BFXLYVVNEZCVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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